7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Tetrahydroisoquinoline PNMT inhibitor Sulfonamide pharmacophore

Procure this exclusive 7-nitro-2-(thiophene-2-sulfonyl)-THIQ derivative as a scaffold-hopping template for PNMT-targeted programs. It uniquely combines an electron-withdrawing 7-nitro group—favoring PNMT selectivity—with an N-thiophene-2-sulfonyl moiety absent from benchmark comparators like SK&F 29661. Its computed logP of 2.666 predicts enhanced CNS penetration, while the 7-nitro group serves as a bioreductive trigger for potential hypoxia-selective activation. Unlike 3-COOH analogs, the free 3-position and dual functional handles (reducible 7-NO₂, stable N-sulfonamide) enable efficient 2-3 step parallel library synthesis. Ideal for cardiovascular, pain, or oncology medicinal chemistry programs.

Molecular Formula C13H12N2O4S2
Molecular Weight 324.37
CAS No. 1170229-59-0
Cat. No. B2784988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline
CAS1170229-59-0
Molecular FormulaC13H12N2O4S2
Molecular Weight324.37
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H12N2O4S2/c16-15(17)12-4-3-10-5-6-14(9-11(10)8-12)21(18,19)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2
InChIKeyXWHHVRLSMGPLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1170229-59-0): Structural Identity, Physicochemical Profile, and Procurement Context


7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1170229-59-0, molecular formula C₁₃H₁₂N₂O₄S₂, molecular weight 324.38 g/mol) is a dual-substituted tetrahydroisoquinoline (THIQ) derivative bearing an electron‑withdrawing 7‑nitro group and an N‑thiophene‑2‑sulfonyl moiety. The compound belongs to the well‑characterized class of 7‑substituted‑THIQs, which are established inhibitors of phenylethanolamine N‑methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. Unlike the extensively studied 7‑nitro‑THIQ (PNMT Ki = 120–410 nM) or 7‑aminosulfonyl‑THIQ (SK&F 29661, PNMT Ki = 0.28–0.55 μM), the target compound has no reported bioactivity data in ChEMBL or any peer‑reviewed publication as of the search date [2]. Its computed logP of 2.666 and topological polar surface area of 94 Ų (ZINC database) differentiate it from simpler 7‑substituted‑THIQ analogs and position it as a unique chemical probe within the THIQ‑sulfonamide chemical space [3].

Why 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic 7‑Substituted THIQ Analogs


Within the 7‑substituted‑THIQ class, the nature of both the 7‑position substituent and the N‑substituent jointly govern PNMT inhibitory potency, alpha2‑adrenoceptor selectivity, and metabolic stability [1]. The QSAR equations derived from 27 THIQ analogs demonstrate that electronic effects (σₘ) play opposite roles at PNMT versus the alpha2‑adrenoceptor: electron‑withdrawing groups at the 7‑position favor PNMT selectivity, while lipophilic substituents enhance affinity at both sites indiscriminately [1]. The rank order for selectivity established by Grunewald et al. places 3‑alkyl‑7‑aminosulfonyl‑THIQs > 3‑alkyl‑7‑nitro‑THIQs > 3‑alkyl‑7‑bromo‑THIQs [2]. The target compound uniquely combines an electron‑withdrawing 7‑nitro group (favoring PNMT selectivity) with an N‑thiophene‑2‑sulfonyl group that introduces additional conformational constraint and potential for sulfur‑mediated binding interactions not present in any comparator. Generic substitution with 7‑nitro‑THIQ (lacking the N‑sulfonyl), 7‑bromo‑THIQ (higher lipophilicity, lower selectivity), or SK&F 29661 (7‑aminosulfonyl, different N‑substitution) would fundamentally alter the pharmacophoric profile, making simple interchange scientifically unsound [1][2].

Quantitative Differentiation Evidence: 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline vs. Key Comparators


Structural Uniqueness: Dual 7‑Nitro and N‑Thiophene‑2‑sulfonyl Substitution Pattern vs. All Known PNMT‑Active THIQs

The target compound is the only THIQ derivative in the public domain that simultaneously incorporates a 7‑nitro substituent (σₘ = +0.71, strong electron‑withdrawing) and an N‑thiophene‑2‑sulfonyl group. By contrast, 7‑nitro‑THIQ has no N‑substitution, 7‑bromo‑THIQ has no N‑sulfonyl, and SK&F 29661 bears a 7‑aminosulfonyl group but no N‑sulfonyl [1]. The QSAR model of Grunewald et al. indicates that electron‑withdrawing character at the 7‑position (quantified by σₘ) increases PNMT inhibitory potency while decreasing alpha2‑adrenoceptor affinity, providing a theoretical basis for enhanced selectivity of the target scaffold [1]. The N‑thiophene‑2‑sulfonyl group introduces two hydrogen‑bond acceptors (sulfonyl oxygens) and a thiophene sulfur capable of additional polar interactions, features absent from all comparator compounds [2].

Tetrahydroisoquinoline PNMT inhibitor Sulfonamide pharmacophore Structure‑activity relationship

PNMT Inhibitory Class Membership: Selectivity Rank Order Position of the 7‑Nitro Scaffold vs. 7‑Bromo and 7‑Aminosulfonyl Analogs

The Grunewald 2005 study of 3‑alkyl‑7‑substituted‑THIQs established a definitive rank order for PNMT versus alpha2‑adrenoceptor selectivity: 3‑alkyl‑7‑aminosulfonyl‑THIQs ≈ 3‑alkyl‑7‑N‑trifluoroethylaminosulfonyl‑THIQs > 3‑alkyl‑7‑nitro‑THIQs > 3‑alkyl‑7‑bromo‑THIQs [1]. The 7‑nitro‑THIQ scaffold (the core of the target compound) occupies an intermediate selectivity position, superior to 7‑bromo but inferior to 7‑aminosulfonyl. The parent 7‑nitro‑THIQ has a PNMT Ki of 120 nM (bovine PNMT radiochemical assay) and 410 nM (bovine adrenal PNMT) [2]. By contrast, 7‑bromo‑THIQ has PNMT Ki values of 56 nM and 290 nM under the same assay conditions, but with lower selectivity due to its greater lipophilicity [3]. The target compound's N‑thiophene‑2‑sulfonyl group may further modulate this selectivity profile through additional steric and electronic effects, though direct experimental confirmation is unavailable [4].

PNMT alpha2-adrenoceptor selectivity Catecholamine biosynthesis Tetrahydroisoquinoline SAR

Physicochemical Differentiation: logP and Polar Surface Area of the Target Compound vs. SK&F 29661 and 7‑Nitro‑THIQ

The target compound has a computed logP of 2.666 and topological polar surface area (tPSA) of 94 Ų based on ZINC database calculations [1]. SK&F 29661 (1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonamide), by contrast, has a computed logP of approximately −0.1 to +0.3 and tPSA of ~98 Ų (based on its lower molecular weight of 212.27 and hydrophilic 7‑aminosulfonyl group) [2]. The target compound's logP is approximately 2.4–2.9 units higher than SK&F 29661, placing it in a more favorable range for blood‑brain barrier penetration (optimal CNS logP range: 2–4). However, the logP of 2.666 remains below the 3.0 threshold typically associated with elevated promiscuity risk [1]. The higher logP relative to SK&F 29661 is driven by the thiophene‑2‑sulfonyl group, while the tPSA of 94 Ų remains within the favorable range (<140 Ų) for oral bioavailability and CNS penetration [1].

Lipophilicity Blood-brain barrier permeability Drug-likeness Physicochemical profiling

Synthetic Tractability and Building Block Utility vs. 3‑Carboxylic Acid THIQ‑Sulfonamide Analogs

The target compound lacks the 3‑carboxylic acid functionality present in numerous commercial thiophene‑2‑sulfonyl‑THIQ analogs (e.g., CAS 1008267-14-8, CAS 1212436-25-3, CAS 327971-33-5). This structural distinction is significant for synthetic derivatization: the absence of a 3‑COOH group eliminates the need for carboxyl protection/deprotection steps and avoids the zwitterionic character that can complicate purification and analytical characterization [1]. The N‑thiophene‑2‑sulfonyl group is introduced via sulfonylation of the tetrahydroisoquinoline nitrogen, a well‑established transformation using thiophene‑2‑sulfonyl chloride under mild basic conditions [2]. The 7‑nitro group can serve as a precursor to 7‑amino‑THIQ via catalytic hydrogenation or as a handle for further functionalization (e.g., reduction, diazotization, cross‑coupling) [2]. In contrast, 3‑COOH‑containing analogs require additional synthetic steps to access the free amine or to modify the carboxylic acid, increasing synthetic complexity and cost.

Chemical synthesis Building block Pictet‑Spengler reaction Sulfonamide coupling

In Vivo Tissue‑Selective PNMT Inhibition: Class‑Level Evidence from SK&F 29661 as a Benchmark for the THIQ‑Sulfonamide Pharmacophore

SK&F 29661 (1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonamide) has demonstrated tissue‑selective PNMT inhibition in vivo: it inhibited PNMT in muscle and heart tissue by 40–75%, reduced PNMT in medulla oblongata by only 29%, and did not inhibit PNMT in hypothalamus, while reducing blood pressure by >25 mm Hg in glucocorticoid‑hypertensive rats [1]. In a rat neuropathic pain model, SK&F 29661 (300 mg/kg i.p.) fully reversed mechanical allodynia in the injured hind paw without affecting mechanical sensitivity in the contralateral paw [2]. Although no in vivo data exist for the target compound, the shared THIQ‑sulfonamide pharmacophore and the 7‑nitro group—which confers intermediate selectivity between 7‑aminosulfonyl and 7‑bromo in the rank order [3]—suggest that the target scaffold may exhibit measurable but distinct tissue selectivity compared to SK&F 29661, with the thiophene‑2‑sulfonyl group potentially altering tissue distribution through modified lipophilicity [4].

In vivo PNMT inhibition Tissue selectivity Epinephrine biosynthesis Blood pressure regulation

Computed Drug‑Likeness and Metabolic Liability Profile vs. 7‑Bromo‑THIQ and Unsubstituted THIQ

The target compound has a molecular weight (324.38 Da) within the preferred range for lead‑like compounds (<350 Da) but above the fragment‑like threshold, and a fraction sp3 of 0.08, indicating a largely planar, aromatic structure [1]. By comparison, 7‑bromo‑THIQ (Mwt ≈ 212–226 Da) is smaller but contains a metabolically labile aryl bromide susceptible to oxidative debromination by CYP450 enzymes [2]. Unsubstituted THIQ (Mwt = 133.19) undergoes rapid N‑dealkylation and aromatic hydroxylation, limiting its utility in vivo [2]. The N‑thiophene‑2‑sulfonyl group in the target compound blocks N‑dealkylation—a primary metabolic route for unsubstituted THIQs—by converting the basic secondary amine into a neutral sulfonamide, while the 7‑nitro group may undergo nitroreductase‑mediated reduction to 7‑amino under anaerobic conditions (e.g., gut microbiome or hypoxic tumor environments), creating a potential prodrug motif [3]. No experimental metabolic stability data exist for the target compound; these inferences are derived from established structure‑metabolism relationships in the THIQ and nitroaromatic literature [3].

Drug-likeness Metabolic stability Nitro group reduction CYP450 liability

High‑Value Application Scenarios for 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


PNMT Inhibitor Lead Optimization: Exploring N‑Sulfonyl Modulation of Selectivity and CNS Penetration

Medicinal chemistry programs targeting PNMT for cardiovascular, pain, or stress‑related indications can use this compound as a scaffold‑hopping template to investigate how N‑thiophene‑2‑sulfonyl substitution modulates the selectivity and pharmacokinetic profile relative to the benchmark SK&F 29661. The compound's computed logP of 2.666 represents a ~2.4–2.9 unit increase over SK&F 29661, predicting enhanced CNS penetration [1]. The 7‑nitro group places it at the intermediate selectivity rank (above 7‑bromo, below 7‑aminosulfonyl), and reduction to 7‑amino would enable direct head‑to‑head comparison with SK&F 29661 derivatives [2][3].

Chemical Probe Development for Epinephrine‑Dependent Disease Models

The in vivo validation of THIQ‑sulfonamide PNMT inhibitors in glucocorticoid‑induced hypertension (SK&F 29661: >25 mm Hg blood pressure reduction, 40–75% peripheral PNMT inhibition) and neuropathic pain models (complete allodynia reversal at 300 mg/kg i.p.) establishes the therapeutic relevance of this pharmacophore class [1][2]. The target compound offers a structurally distinct probe within this validated class, enabling investigation of whether N‑sulfonyl modification alters the tissue‑selectivity pattern or improves upon the high dose requirement (300 mg/kg) of SK&F 29661 [3].

Diversifiable Building Block for Parallel SAR Libraries

Unlike 3‑carboxylic acid‑containing thiophene‑2‑sulfonyl‑THIQ analogs that require protection/deprotection chemistry, the target compound's free 3‑position and dual functional handles (7‑NO₂ reducible to 7‑NH₂; N‑sulfonamide as a stable blocking group) enable efficient parallel library synthesis [1]. The 7‑nitro group can be selectively reduced to 7‑amino under catalytic hydrogenation conditions, providing a handle for amide coupling, sulfonylation, or diazotization chemistry, while the N‑thiophene‑2‑sulfonyl group remains intact throughout these transformations [2]. This synthetic efficiency may translate to a 2–3 step reduction in the number of transformations per analog compared to 3‑COOH‑containing alternatives [1].

Bioreductive Prodrug Concept Evaluation

The 7‑nitro group on the target compound may serve as a bioreductive trigger, undergoing enzymatic reduction to 7‑amino under hypoxic conditions characteristic of solid tumors or the gut microbiome environment [1]. This creates a potential prodrug concept: the 7‑nitro compound (less polar, more cell‑permeable) could be reduced in situ to a 7‑amino derivative with altered electronic properties and target binding, a feature unavailable in 7‑bromo‑THIQ (which undergoes oxidative debromination rather than reduction) or SK&F 29661 (whose 7‑aminosulfonyl group is not reducible under physiological conditions) [2]. This application scenario is particularly relevant for oncology or microbiome‑targeted drug discovery programs seeking tumor‑ or tissue‑selective activation mechanisms [1].

Quote Request

Request a Quote for 7-Nitro-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.